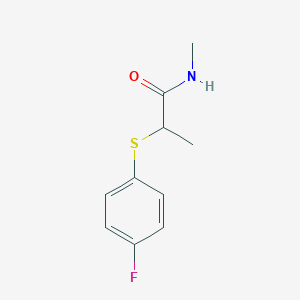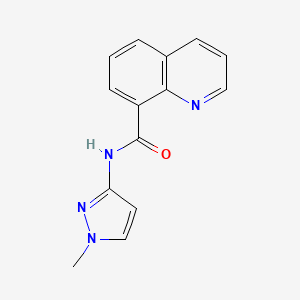![molecular formula C11H13ClN2O3 B7507443 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide](/img/structure/B7507443.png)
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide, also known as BAY 11-7082, is a small molecule inhibitor that has been widely used in scientific research due to its anti-inflammatory and anti-cancer properties. BAY 11-7082 was first synthesized in 2001 by Bayer Pharmaceuticals, and since then, it has been extensively studied for its potential therapeutic applications.
作用機序
The mechanism of action of 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 involves the inhibition of NF-κB signaling. NF-κB is a transcription factor that regulates the expression of genes involved in immune responses, inflammation, cell survival, and proliferation. In response to various stimuli, NF-κB is activated and translocates to the nucleus, where it binds to DNA and activates the transcription of target genes.
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 inhibits the activation of NF-κB by blocking the phosphorylation and degradation of its inhibitor, IκBα. This prevents the translocation of NF-κB to the nucleus and the subsequent activation of target genes. By inhibiting NF-κB, 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 can reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 has several biochemical and physiological effects, including the inhibition of NF-κB signaling and the induction of apoptosis in cancer cells. It has also been shown to reduce the production of pro-inflammatory cytokines and chemokines, which makes it a promising therapeutic agent for the treatment of various inflammatory diseases.
実験室実験の利点と制限
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 has several advantages for lab experiments, including its relatively simple synthesis process and its well-established mechanism of action. It has been extensively studied for its anti-inflammatory and anti-cancer properties, which makes it a popular compound for research purposes.
However, there are also some limitations to the use of 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 in lab experiments. For example, it can be toxic to cells at high concentrations, which can limit its use in certain assays. Additionally, its anti-inflammatory and anti-cancer properties may not be applicable to all types of diseases or cell lines, which can limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research and development of 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082. One potential direction is the optimization of its chemical structure to improve its efficacy and reduce its toxicity. Another direction is the identification of new targets for 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082, which could expand its potential therapeutic applications.
Additionally, 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 could be studied in combination with other drugs or therapies to enhance its anti-inflammatory and anti-cancer effects. For example, it has been shown to enhance the sensitivity of cancer cells to chemotherapy, which could improve the efficacy of cancer treatments.
Conclusion
In conclusion, 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 is a small molecule inhibitor that has been extensively studied for its anti-inflammatory and anti-cancer properties. Its mechanism of action involves the inhibition of NF-κB signaling, which makes it a promising therapeutic agent for the treatment of various inflammatory diseases and cancers. While there are some limitations to its use in lab experiments, there are also several future directions for its research and development, which could expand its potential therapeutic applications.
合成法
The synthesis of 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 involves several steps, including the reaction of 2-chlorobenzoyl chloride with N-methoxy-N-methylamine to form 2-chloro-N-[2-(methoxy(methyl)amino)ethyl]benzamide. This intermediate is then reacted with oxalyl chloride to form 2-chloro-N-[2-(methoxy(methyl)amino)-2-oxoethyl]benzamide, which is the final product. The synthesis of 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 is a relatively simple and efficient process, which makes it a popular compound for research purposes.
科学的研究の応用
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune responses and inflammation. By inhibiting NF-κB, 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 can reduce the production of pro-inflammatory cytokines and chemokines, which makes it a promising therapeutic agent for the treatment of various inflammatory diseases.
In addition to its anti-inflammatory properties, 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 has also been shown to have anti-cancer effects. It can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth and proliferation of various cancer cell lines. 2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide 11-7082 has been studied for its potential use in the treatment of breast cancer, prostate cancer, leukemia, and other types of cancer.
特性
IUPAC Name |
2-chloro-N-[2-[methoxy(methyl)amino]-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-14(17-2)10(15)7-13-11(16)8-5-3-4-6-9(8)12/h3-6H,7H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMLZHKDEKBVDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CNC(=O)C1=CC=CC=C1Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[4-(Furan-2-ylmethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B7507400.png)
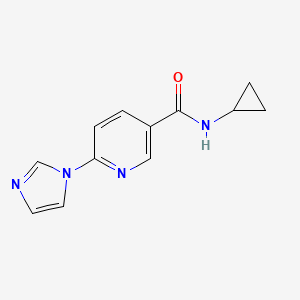
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-N-methylcyclohexanamine](/img/structure/B7507415.png)

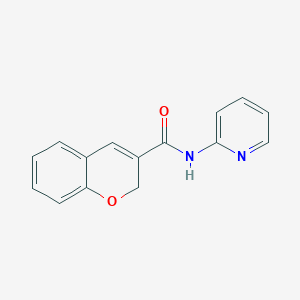
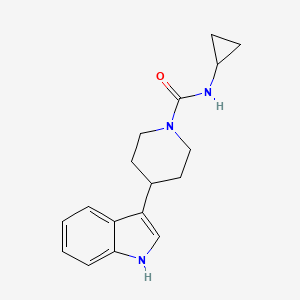
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-3-(4-methylphenyl)propan-1-one](/img/structure/B7507451.png)
